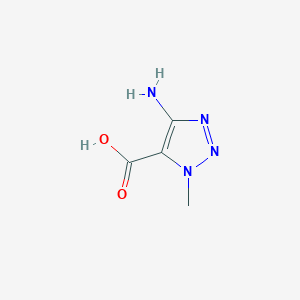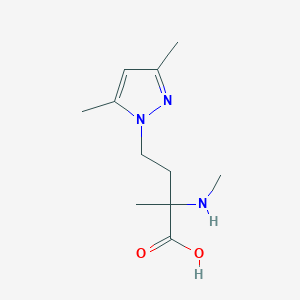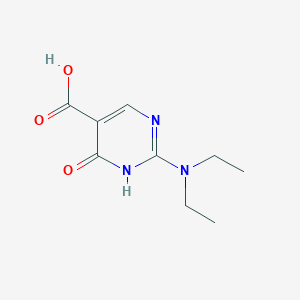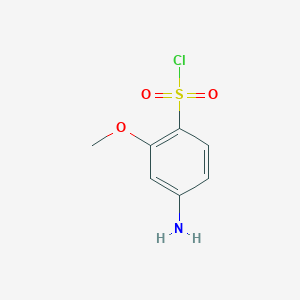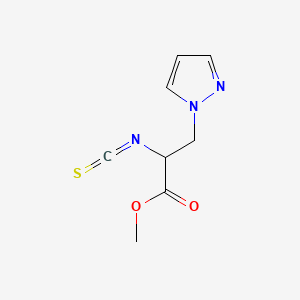
methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate typically involves the reaction of methyl 3-(1H-pyrazol-1-yl)propanoate with a suitable isothiocyanate reagent. One common method is to react methyl 3-(1H-pyrazol-1-yl)propanoate with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes or other unsaturated compounds to form heterocyclic structures.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Cycloaddition Reactions: Reagents such as dienes or alkynes can be used. The reactions are often carried out under thermal or catalytic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the isothiocyanate group.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution with amines.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Amines: Formed from hydrolysis of the isothiocyanate group.
Applications De Recherche Scientifique
Methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: It can be used in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological processes involving isothiocyanate groups.
Mécanisme D'action
The mechanism of action of methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins or nucleic acids. The formation of these covalent bonds can alter the function of the target molecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of the application and the nature of the nucleophiles present.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(1H-pyrazol-1-yl)propanoate: Lacks the isothiocyanate group and has different reactivity and applications.
Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate: Similar structure but with a methyl group instead of an isothiocyanate group.
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate: Contains an iodine atom instead of an isothiocyanate group.
Uniqueness
Methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential applications. The isothiocyanate group allows the compound to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C8H9N3O2S |
|---|---|
Poids moléculaire |
211.24 g/mol |
Nom IUPAC |
methyl 2-isothiocyanato-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C8H9N3O2S/c1-13-8(12)7(9-6-14)5-11-4-2-3-10-11/h2-4,7H,5H2,1H3 |
Clé InChI |
JCPNMFMUYYTYRB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CN1C=CC=N1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Difluoro-7-oxa-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13473273.png)
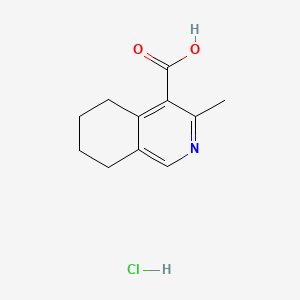
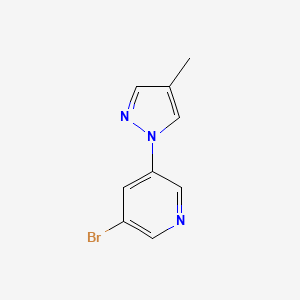
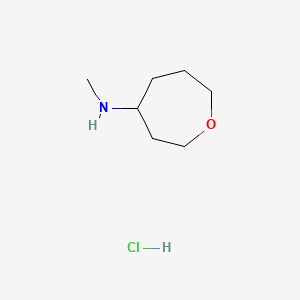
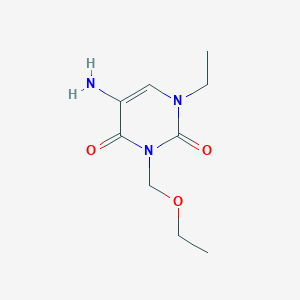
![rac-(1R,5S)-3,3-dioxo-3lambda6-thiabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13473307.png)
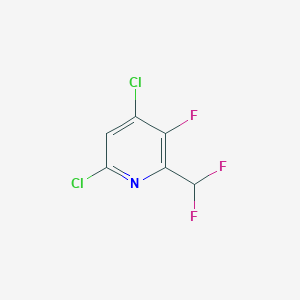
![3-(2,3-dimethoxypropyl)-1-{[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl}urea](/img/structure/B13473319.png)

![2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13473324.png)
